Kinase Inhibition Potential: Class-Level Selectivity for EGFR Tyrosine Kinase over VEGFR-2
While no direct IC50 value is publicly reported for this compound, structurally analogous 2-aminothiazoles bearing a 4-nitrophenyl group have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase at sub-micromolar concentrations [1]. A closely related compound, 4-[4-(4-nitrophenyl)-thiazolylamino]-benzenesulfonamide, maintained activity against EGFR while showing minimal cytotoxicity to cultured cell lines, highlighting the selectivity benefits conferred by the nitrophenyl-thiazole core [2]. In contrast, 2-aminothiazoles optimized for VEGFR-2 (Tie-2) dual inhibition typically lack the nitro substituent and exhibit a divergent polypharmacology profile [3]. This positions CAS 312915-04-1 as a candidate for EGFR-focused programs seeking to minimize VEGFR-2-related toxicity.
| Evidence Dimension | EGFR kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | No direct quantitative data available; structural class associated with EGFR inhibition. |
| Comparator Or Baseline | 4-[4-(4-nitrophenyl)-thiazolylamino]-benzenesulfonamide (maintained EGFR activity with minimal cell toxicity). Non-nitrated 2-aminothiazoles (dual VEGFR-2/Tie-2 inhibitors). |
| Quantified Difference | Not quantifiable for target compound; class-level selectivity inferred from analog studies. |
| Conditions | Biochemical kinase assay and cell-based cytotoxicity screening (specific assay conditions not publicly available for target compound). |
Why This Matters
For procurement in kinase-focused drug discovery, selecting a nitrated 2-aminothiazole over a non-nitrated analog could pre-filter chemical matter away from VEGFR-2 polypharmacology, potentially reducing downstream toxicity attrition.
- [1] Dsouza, A.; Subrahmanyam, V.M.; Shetty, N.S. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Adv. 2026, 16, 510-567. View Source
- [2] All Journals Network. Protein tyrosine kinases as targets for anticancer drug discovery: 4-[4-(4-nitrophenyl)-thiazolylamino]-benzenesulfonamide identified as a selective inhibitor. 2024. View Source
- [3] CPRiL. Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2. University of Freiburg. 2020. View Source
